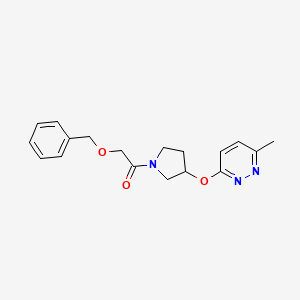

2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPP-121 and is a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2).

Scientific Research Applications

Thermal and Acid-Catalyzed Rearrangements

The study of thermal and acid-catalyzed rearrangements of related oxazines has provided insights into the mechanisms that could be relevant to the transformations of "2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone." These rearrangements involve tautomerism and cleavage of N–O bonds, leading to the formation of various arylpyridines and related compounds under different conditions (Faragher & Gilchrist, 1979).

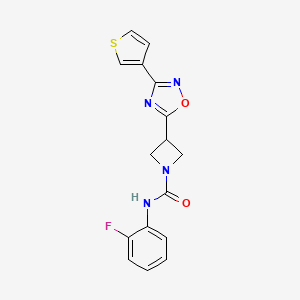

Synthesis and Anti-inflammatory Activity

In another study, the synthesis of heterocyclic systems fused to a thiophene moiety using related starting materials demonstrated the potential for anti-inflammatory activity. This approach could be applied to synthesize derivatives of "2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone" for pharmacological evaluations (Amr, Sabry, & Abdulla, 2007).

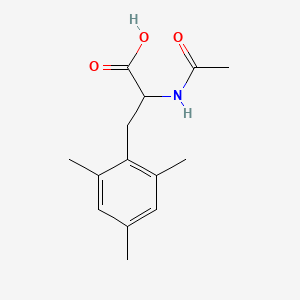

Oxidative Decarboxylation

A study on oxidative decarboxylation of α-substituted α-hydroxy acids highlights a potential application for "2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone" in synthetic chemistry. The presence of a metal ion in catalysis could facilitate the conversion of related compounds to their corresponding ketones or aldehydes, expanding the utility of this compound in organic synthesis (Ando et al., 1996).

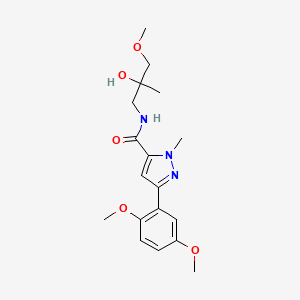

Catalysis and Molecular Docking

The exploration of novel pyridine and fused pyridine derivatives, including their synthesis, molecular docking, and in vitro screening for antimicrobial and antioxidant activity, suggests a broad spectrum of research applications. The methodologies used in these studies could be adapted for derivatives of "2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone," potentially leading to the discovery of new bioactive molecules (Flefel et al., 2018).

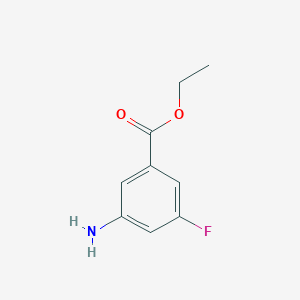

Synthesis of Complex Pharmaceuticals

The synthesis of complex pharmaceuticals, such as paliperidone, illustrates the relevance of "2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone" in drug development. The compound's structure could serve as a building block or intermediate in the synthesis of analogous drugs, highlighting its potential application in medicinal chemistry (Ya-fei, 2010).

properties

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-14-7-8-17(20-19-14)24-16-9-10-21(11-16)18(22)13-23-12-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJCDXKMHOKWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2962134.png)

![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)

![N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2962142.png)

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)